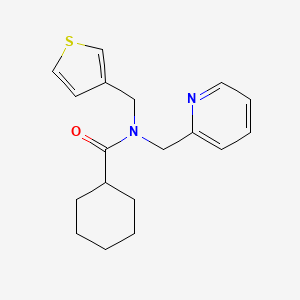
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide, also known as PTCC, is a novel compound that has gained attention in the field of scientific research due to its potential applications in various areas.
Mecanismo De Acción
The mechanism of action of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has also been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, reduction of inflammation, and improvement of cognitive function. N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide in lab experiments include its low toxicity, good bioavailability, and potential applications in various areas of scientific research. However, the limitations of using N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide include its limited solubility in water and the need for further investigation to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the investigation of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide, including the development of more efficient synthesis methods, the evaluation of its potential applications in other areas of scientific research, and the investigation of its mechanism of action at the molecular level. Additionally, the development of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide derivatives with improved properties and efficacy could lead to the development of novel therapeutics for various diseases.
Métodos De Síntesis
The synthesis of N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide involves a multi-step process that includes the reaction of pyridine-2-carboxaldehyde with thiophene-3-carboxaldehyde to form a Schiff base, which is then reduced with sodium borohydride to yield the amine intermediate. The amine intermediate is then reacted with cyclohexanecarboxylic acid chloride to form N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide.
Aplicaciones Científicas De Investigación
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has been investigated for its potential applications in various areas of scientific research, including cancer treatment, inflammation, and neurological disorders. In cancer treatment, N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In inflammation, N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has been found to reduce the production of inflammatory cytokines and alleviate inflammation. In neurological disorders, N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide has been shown to improve cognitive function and protect against neurodegeneration.
Propiedades
IUPAC Name |
N-(pyridin-2-ylmethyl)-N-(thiophen-3-ylmethyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c21-18(16-6-2-1-3-7-16)20(12-15-9-11-22-14-15)13-17-8-4-5-10-19-17/h4-5,8-11,14,16H,1-3,6-7,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INGOQLUTJDYIPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

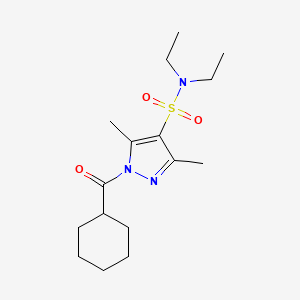
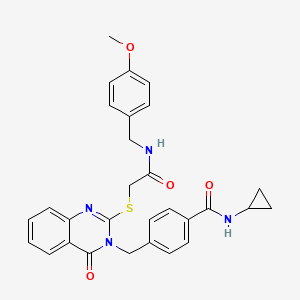
![2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N,5-trimethylbenzenesulfonamide](/img/structure/B2967856.png)
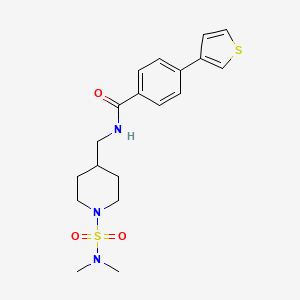
![4-{1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}aniline](/img/structure/B2967858.png)
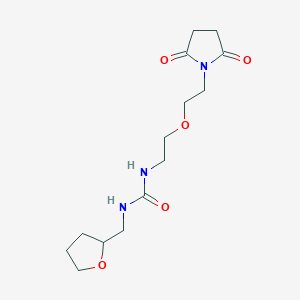


![(7-{[(2,5-Dimethylphenyl)methyl]sulfanyl}-5-(4-fluorophenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2967865.png)
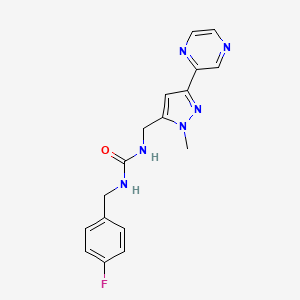
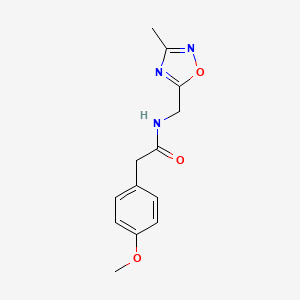
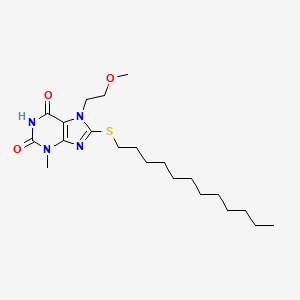

![3-(Tetrahydro-2H-pyran-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2967873.png)